Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
CAS No.: 24222-12-6
Cat. No.: VC18255153
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24222-12-6 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |
| Standard InChI | InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | PUIUZWMTQGBAIE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(O1)(C)CC(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is systematically named using IUPAC nomenclature as ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate. Its identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 24222-13-7, 24222-12-6 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| InChI Key | PUIUZWMTQGBAIE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C(O1)(C)CC(C)C |
The compound’s structure features an ethyl ester group at the 2-position of the oxirane ring, with methyl and isobutyl substituents at the 3-position in a cis orientation. This spatial arrangement introduces significant ring strain, enhancing the epoxide’s reactivity toward nucleophilic attack .
Stereochemical Considerations
The cis configuration of the methyl and isobutyl groups differentiates this compound from its trans-isomer, which would exhibit distinct physicochemical properties. Computational models suggest that the cis arrangement creates a steric environment that influences reaction selectivity, particularly in ring-opening reactions .
Synthesis and Reaction Pathways
Reactivity of the Epoxide Ring
The strained oxirane ring is susceptible to nucleophilic attack, enabling diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ring-Opening | Vicinal diol | |
| Reduction | Primary alcohol | |
| Aminolysis | Primary amines | β-Amino alcohol derivatives |
For example, acid-catalyzed hydrolysis would yield a diol, while reduction with could cleave the ester to an alcohol .
Comparative Analysis with Analogous Compounds
The table below contrasts ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate with its structural analogs:
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate | Trans configuration | |
| Methyl cis-3-methyl-3-isobutyloxirane-2-carboxylate | Methyl ester vs. ethyl ester |
The cis isomer’s steric profile may enhance reactivity in asymmetric synthesis compared to the trans variant .
Future Research Priorities
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Stereoselective synthesis: Optimizing yields of the cis isomer.
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Application studies: Exploring roles in drug delivery or material science.
-
Toxicological profiling: Assessing environmental and health impacts.
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